molecular formula C16H21N3O3 B4360824 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide

Cat. No.: B4360824
M. Wt: 303.36 g/mol
InChI Key: IZHHKNMYWAZSJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Substitution with Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Formation of Benzamide Moiety: The benzamide moiety can be synthesized by reacting 3,5-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with methylamine to form the benzamide.

    Coupling Reaction: The final step involves coupling the pyrazole derivative with the benzamide moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The methoxy groups on the benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and benzamide moieties.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzamide derivatives.

    Hydrolysis: 3,5-dimethoxybenzoic acid and corresponding amine.

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazole derivatives and their interactions with biological targets.

    Chemical Biology: It can serve as a probe to investigate biochemical pathways and molecular mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can enhance binding affinity and specificity towards the target. The exact pathways and molecular targets depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
  • N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
  • N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,4-dimethoxy-N-methylbenzamide

Uniqueness

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide is unique due to the specific substitution pattern on the pyrazole ring and the benzamide moiety. This unique structure can result in distinct biological activities and interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-5-19-13(6-7-17-19)11-18(2)16(20)12-8-14(21-3)10-15(9-12)22-4/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHHKNMYWAZSJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(C)C(=O)C2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3,5-dimethoxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.